![molecular formula C5H5N5S B043378 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine CAS No. 23771-52-0](/img/structure/B43378.png)

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine

Vue d'ensemble

Description

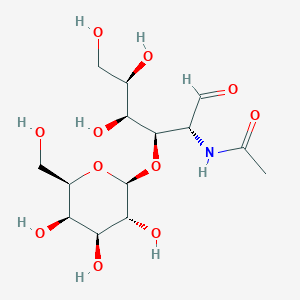

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine (4-AMP) is a heterocyclic compound that is of great interest to scientists and researchers due to its potential applications in a wide range of fields. It is a derivative of pyrazolo[3,4-d]pyrimidine, which is a 5-membered ring system containing nitrogen, sulfur, and carbon atoms. 4-AMP is a highly versatile compound with many potential uses in organic synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

- Researchers have explored the potential of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine as an anticancer agent . It exhibits inhibitory effects on specific kinases and signaling pathways associated with cancer cell growth and survival .

- Studies have investigated its role in targeting IGF1R (Insulin-like Growth Factor 1 Receptor) and Src (Src Kinase) , both of which play crucial roles in cancer progression .

- Hyperuricemia, characterized by elevated uric acid levels, is associated with conditions like gout. 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine has been studied for its potential as a hyperuricemia treatment .

- The compound has been investigated as an enzyme inhibitor . For instance, it shows inhibitory activity against CDK2 (Cyclin-Dependent Kinase 2) .

Anticancer Agents

Hyperuricemia Treatment

Enzyme Inhibitors

Mécanisme D'action

Target of Action

The primary target of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine interacts with its target, xanthine oxidase, by binding to the enzyme and inhibiting its activity . This compound has a close structural resemblance to the substrates for xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine), which allows it to bind to the enzyme and act as a competitive inhibitor .

Biochemical Pathways

The inhibition of xanthine oxidase by 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine affects the purine metabolism pathway. By inhibiting the conversion of hypoxanthine to xanthine and xanthine to uric acid, this compound can reduce the levels of uric acid in the body . This can be beneficial in conditions such as gout, where there is an overproduction or under excretion of uric acid.

Result of Action

The result of the action of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is the reduction of uric acid levels in the body . By inhibiting xanthine oxidase, this compound prevents the formation of uric acid from hypoxanthine and xanthine. This can help to prevent the formation of uric acid crystals, which can cause gout and other health problems.

Propriétés

IUPAC Name |

4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5S/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMNLDSYAAJOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=NC(=S)NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178447 | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | |

CAS RN |

23771-52-0 | |

| Record name | 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23771-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023771520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23771-52-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

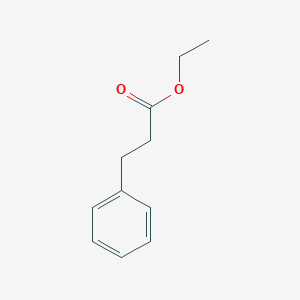

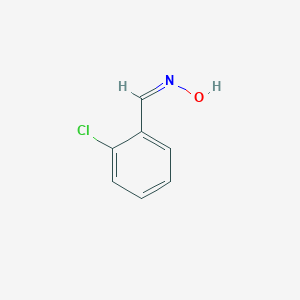

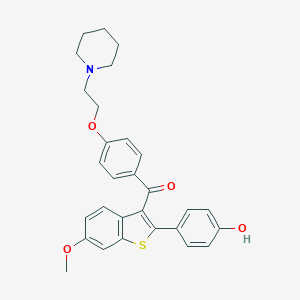

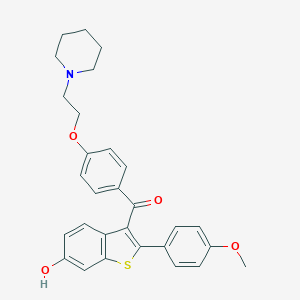

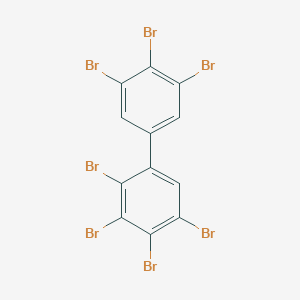

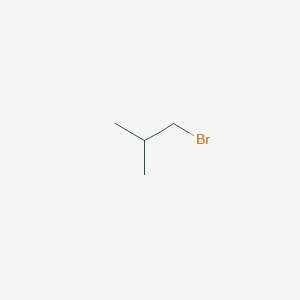

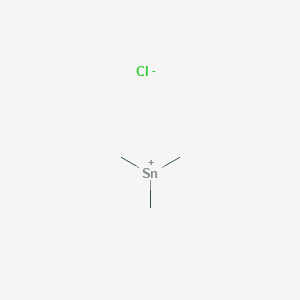

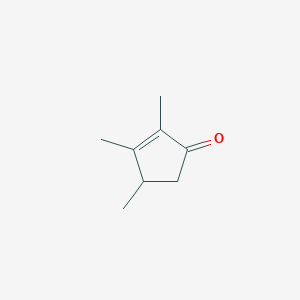

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

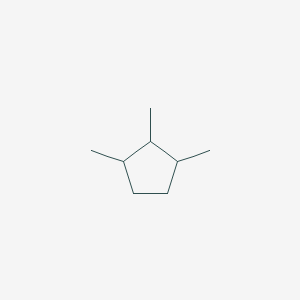

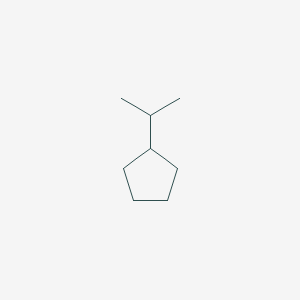

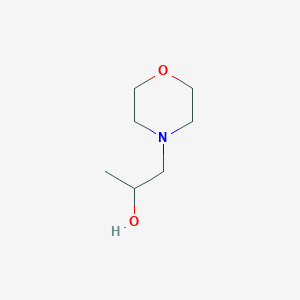

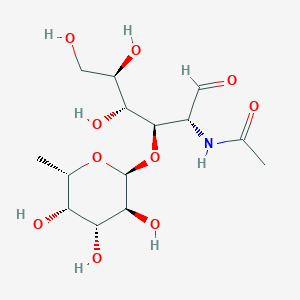

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine interact with xanthine oxidase, and what are the downstream effects of this interaction?

A1: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine acts as a mixed (competitive-non-competitive) inhibitor of xanthine oxidase []. This means it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to catalyze the oxidation of xanthine to uric acid. This inhibition leads to a decrease in uric acid production, which could be beneficial in conditions where excess uric acid is a concern, such as gout.

Q2: What is the structure-activity relationship (SAR) observed within the pyrazolopyrimidine series for xanthine oxidase inhibition?

A2: Research indicates that the presence of specific functional groups within the pyrazolopyrimidine scaffold influences inhibitory activity against xanthine oxidase []. For example, the 4-amino substituent and the 6-mercapto group in 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine appear crucial for potent inhibition. Comparing its activity to other analogues reveals that modifications at these positions can significantly impact the inhibitory potency. Further investigation into the SAR of this compound series could guide the development of more potent and selective xanthine oxidase inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.